molecular formula C8H9BrF2N2S B6349943 {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326812-55-8

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No. B6349943
CAS RN: 1326812-55-8
M. Wt: 283.14 g/mol
InChI Key: LWLFAQLOWJNMTQ-UHFFFAOYSA-N
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Description

“{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H9BrF2N2S . It is also known as "3,5-Difluorobenzyl carbamimidothioate hydrobromide" .


Molecular Structure Analysis

The molecular structure of this compound consists of a methanimidamide group attached to a sulfanyl group, which is further attached to a 3,5-difluorophenylmethyl group . The molecular weight of the compound is 283.13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H9BrF2N2S), molecular weight (283.13), and structure . Unfortunately, the search results do not provide additional information such as its density, melting point, or boiling point .

Scientific Research Applications

Sulfonamide Research Applications

Sulfonamides, due to their sulfur-containing moieties, have a wide range of applications in pharmaceuticals, including as diuretics and carbonic anhydrase inhibitors. These compounds have been explored for their therapeutic efficacy in treating diseases like glaucoma, epilepsy, and certain types of cancer. For instance, the diuretic properties of sulfonamides are linked to their ability to inhibit carbonic anhydrase isoforms, which play crucial roles in physiological processes such as fluid regulation and cellular respiration.

Diuretics and Carbonic Anhydrase Inhibition : Sulfonamide-based diuretics are used clinically for their effects on carbonic anhydrase inhibition, which contributes to their efficacy in managing conditions like hypertension and edema. The mechanism involves the inhibition of carbonic anhydrase isoforms, leading to altered fluid and electrolyte balance, which is beneficial in these conditions (Carta & Supuran, 2013).

Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of sulfonamides are attributed to their ability to interfere with the synthesis of folic acid in bacteria and the inhibition of enzyme systems in cancer cells. Research has highlighted their potential in targeting specific cancer types, offering a foundation for the development of new therapeutic agents (Zhang et al., 2021).

Environmental and Industrial Applications : Beyond their clinical uses, sulfonamides and their derivatives have been investigated for their environmental applications, including the removal of pollutants from water. Studies have explored the efficacy of certain sulfonamides in degrading or removing harmful substances from aquatic systems, showcasing their potential in environmental protection efforts (Xing et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its mechanism of action would depend on its specific application, such as whether it is used in drug development, catalysis, or material synthesis.

properties

IUPAC Name

(3,5-difluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S.BrH/c9-6-1-5(2-7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFAQLOWJNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

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